molecular formula C8H16N2O2 B13299883 3-Amino-3-(oxan-4-yl)propanamide

3-Amino-3-(oxan-4-yl)propanamide

Cat. No.: B13299883
M. Wt: 172.22 g/mol
InChI Key: KSAVFNYOYFWHBP-UHFFFAOYSA-N
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Description

3-Amino-3-(oxan-4-yl)propanamide is an organic compound with the molecular formula C8H16N2O2 It is a derivative of propanamide, featuring an amino group and an oxan-4-yl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)propanamide typically involves the reaction of oxan-4-ylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxan-4-yl group can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

3-Amino-3-(oxan-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxan-4-yl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(tetrahydrofuran-4-yl)propanamide
  • 3-Amino-3-(pyran-4-yl)propanamide
  • 3-Amino-3-(oxan-2-yl)propanamide

Uniqueness

3-Amino-3-(oxan-4-yl)propanamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-3-(oxan-4-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

KSAVFNYOYFWHBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CC(=O)N)N

Origin of Product

United States

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